1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one
Description
This compound is a synthetic cathinone derivative featuring a benzodioxolyl-pyrrolidine moiety linked to a 2-chlorophenyl group via an ethanone bridge. The benzodioxolyl group (2H-1,3-benzodioxol-5-yl) is a common structural motif in psychoactive substances, contributing to serotonin receptor interactions. The pyrrolidinyl substituent enhances lipophilicity and dopamine/norepinephrine transporter (DAT/NET) inhibition, while the 2-chlorophenyl group may modulate metabolic stability and receptor affinity .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHYSKDYWZBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one, a synthetic cathinone, has garnered attention due to its psychoactive properties and structural similarities to other stimulant compounds. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring and a benzodioxole moiety. Its molecular formula is , with a molecular weight of approximately 305.77 g/mol. The presence of the chlorophenyl group is significant for its biological activity, as halogen atoms can influence the compound's interaction with biological targets.
The primary mechanism by which this compound exerts its effects is through the inhibition of neurotransmitter reuptake, particularly dopamine and norepinephrine. This action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects akin to those observed with amphetamines.
Key Biological Interactions
- Dopamine Reuptake Inhibition : Enhances dopaminergic signaling, contributing to its stimulant properties.
- Norepinephrine Reuptake Inhibition : Increases norepinephrine levels, which may enhance alertness and energy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Activity : Similar to other synthetic cathinones, it is associated with increased energy, alertness, and euphoria.
- Potential for Abuse : Due to its psychoactive properties, it has been implicated in recreational drug use and poses risks for addiction.
Case Studies and Research Findings
Several studies have investigated the biological activity of synthetic cathinones, including this compound:
Study 1: Neuropharmacological Effects
A study examining various synthetic cathinones found that compounds similar to this compound significantly increased locomotor activity in animal models. This suggests a strong stimulant effect that could lead to behavioral changes consistent with drug abuse.
Study 2: Toxicological Assessment
Toxicological evaluations indicate that while the compound exhibits potent stimulant effects, it also carries risks of adverse effects such as anxiety, paranoia, and cardiovascular complications. These findings highlight the need for caution in its use and further research into its safety profile .
Data Table: Summary of Biological Activity
| Property | Description |
|---|---|
| Chemical Class | Synthetic Cathinone |
| Molecular Formula | |
| Mechanism of Action | Dopamine and norepinephrine reuptake inhibition |
| Primary Effects | Stimulant activity, potential for abuse |
| Adverse Effects | Anxiety, paranoia, cardiovascular issues |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally analogous to synthetic cathinones of the pyrovalerone class. Below is a detailed comparison with key derivatives:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Structural Variations: The 2-chlorophenyl group in the target compound distinguishes it from analogs with unsubstituted or fluorinated aryl groups (e.g., MDPV, Arctom’s difluorophenyl analog). Chlorine’s electronegativity may enhance binding to monoamine transporters compared to fluorine . The pyrrolidinyl group (vs. ethylamino in ephylone/eutylone) confers stronger DAT/NET inhibition, as seen in MDPV and MDPEP .
Pharmacological Implications: Reuptake Inhibition: Pyrrolidine-containing analogs (e.g., MDPV) exhibit higher potency than ethylamino derivatives (eutylone), suggesting the target compound may act similarly .
The target compound’s structural similarity may place it under analogous regulations.
Research Findings and Data
- Synthetic Routes : The compound can be synthesized via reductive amination between 3-(benzodioxol-5-yl)pyrrolidine and 2-chlorophenylacetone, analogous to MDPV synthesis .
- Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., SHELX, ORTEP-III) confirms stereochemistry in related compounds, ensuring structural fidelity .
- In Vitro Studies : Pyrovalerone derivatives show IC₅₀ values of 10–50 nM for DAT inhibition, with pyrrolidinyl groups enhancing potency over secondary amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
